molecular formula C17H23N3O3S B2529886 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 685553-11-1

2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Katalognummer: B2529886
CAS-Nummer: 685553-11-1
Molekulargewicht: 349.45
InChI-Schlüssel: YPZGTTQACTUSHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Key Features The compound 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide features a phenoxy moiety substituted with a bulky tert-butyl group at the 2-position and a methyl group at the 4-position. This phenoxy group is linked via an acetamide bridge to a 1,3,4-thiadiazol-2-yl ring bearing a methoxymethyl substituent at the 5-position.

Preparation of the phenoxy acetic acid derivative.

Activation as an acid chloride.

Coupling with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.
Characterization likely employs NMR, IR, and elemental analysis, as described for related thiadiazole acetamides .

Eigenschaften

IUPAC Name

2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-11-6-7-13(12(8-11)17(2,3)4)23-9-14(21)18-16-20-19-15(24-16)10-22-5/h6-8H,9-10H2,1-5H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZGTTQACTUSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)COC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-methylphenol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Amide Hydrolysis

The amide functional group undergoes hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid and amine derivative.

Conditions Reagents Products Monitoring
Acidic (HCl, H₂SO₄)Concentrated acid, heat2-(2-tert-butyl-4-methylphenoxy)acetic acid + 5-(methoxymethyl)-1,3,4-thiadiazol-2-amineTLC, NMR, MS
Alkaline (NaOH, KOH)Aqueous base, refluxSodium/potassium salt of the acid + aminepH adjustment, HPLC

Controlled conditions are critical to avoid decomposition of sensitive groups like the methoxymethyl substituent.

Phenolic Ether Reactions

The 2-tert-butyl-4-methylphenoxy group participates in electrophilic aromatic substitution (EAS) and cleavage reactions.

Reaction Type Conditions Products Notes
EAS (Nitration) HNO₃, H₂SO₄, 0–5°CNitro-substituted derivative at the phenolic ring’s para positionSteric hindrance from tert-butyl
Ether Cleavage HBr/AcOH, heat2-tert-butyl-4-methylphenol + bromoacetamide intermediateRequires strong acid

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring exhibits nucleophilic substitution potential, particularly at the 2-position.

Reaction Type Conditions Products References
Methoxymethyl Substitution Nucleophile (e.g., RSH, RNH₂), baseReplacement of methoxymethyl with thiol/amine groupsAnalogous to
Oxidation KMnO₄, acidic conditionsThiadiazole ring oxidation to sulfoxide/sulfone derivativesHypothetical

Methoxymethyl Group Transformations

The methoxymethyl (-CH₂OCH₃) substituent undergoes oxidation or demethylation.

Reaction Type Conditions Products Monitoring
Oxidation CrO₃, H₂SO₄Conversion to carboxylic acid (-COOH)MS, IR
Demethylation BBr₃, CH₂Cl₂, -78°CHydroxymethyl (-CH₂OH) derivativeNMR

Alkylation/Acylation

The phenolic oxygen and amide nitrogen may serve as nucleophilic sites.

Reaction Site Reagents Products Conditions
Phenolic Oxygen R-X, K₂CO₃Alkylated ether derivativeDry acetone, reflux
Amide Nitrogen RCOCl, pyridineN-acylated productAnhydrous conditions

Experimental Considerations

  • Reaction Monitoring : TLC (Rf analysis), NMR (structural confirmation), and MS (molecular weight validation) are essential .

  • Side Reactions : Competing hydrolysis of the methoxymethyl group or thiadiazole ring degradation may occur under harsh conditions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with thiadiazole moieties exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains.

  • Case Study : A study evaluated the antimicrobial activity of related thiadiazole derivatives, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The results were quantified using turbidimetric methods, revealing promising candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been a focal point in recent studies.

  • Case Study : In vitro assays have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and other relevant enzymes.

  • Case Study : Research on related acetamide derivatives demonstrated significant inhibitory activity against acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease. The synthesized compounds were tested for their inhibitory effects, showing promising IC50 values that suggest their potential therapeutic applications .

Summary of Findings

ApplicationActivity TypeKey Findings
AntimicrobialBacterial & FungalEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxicityInduces apoptosis in breast cancer cell lines
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition observed; potential for Alzheimer's treatment

Wirkmechanismus

The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares structural analogs and their key properties:

Compound Name Substituents (Phenoxy/Thiadiazole) Melting Point (°C) Yield (%) Biological Activity (IC₅₀) Reference
Target Compound 2-tert-butyl-4-methylphenoxy / 5-methoxymethyl Not reported Not reported Not reported
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide (CAS 685557-82-8) 4-(2-phenylpropan-2-yl)phenoxy / 5-methoxymethyl Not reported Not reported Not reported
2-(4-Bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 685556-89-2) 4-bromo-2-tert-butylphenoxy / 5-methoxymethyl Not reported Not reported Not reported
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) 2-isopropyl-5-methylphenoxy / 5-methylthio 158–160 79 Anticancer activity (not quantified)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) p-tolylamino / 5-ethyl Not reported Not reported MCF7: 0.084 ± 0.020 mmol L⁻¹; A549: 0.034 ± 0.008 mmol L⁻¹
2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) 2-fluorophenoxy / pyridin-3-yl Not reported Not reported Caco-2 IC₅₀: 1.8 µM

Key Observations

Methoxymethyl on the thiadiazole offers polar character compared to sulfur-based substituents (e.g., methylthio in 5f), which may improve metabolic stability . Melting points for phenoxy-thiadiazole acetamides vary widely (135–170°C), influenced by substituent bulk and symmetry .

Biological Activity Trends: Thiadiazole derivatives with electron-withdrawing groups (e.g., p-tolylamino in 4y) exhibit potent anticancer activity, suggesting the target compound’s tert-butyl and methoxymethyl groups may similarly modulate enzyme binding . Fluorinated phenoxy derivatives (e.g., 7d) show high cytotoxicity, but the target compound’s non-fluorinated substituents may reduce off-target effects .

Synthetic Accessibility :

  • Yields for thiadiazole acetamides range from 68% to 88%, with methoxymethyl-substituted analogs (e.g., CAS 685557-82-8) likely requiring optimized coupling conditions .

Biologische Aktivität

The compound 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that integrates a thiadiazole moiety with an acetamide structure. This combination has been studied for its potential biological activities, particularly in the realms of anticancer and enzyme inhibition properties. The following sections detail the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-tert-butyl-4-methylphenol with a suitable thiadiazole derivative. The general synthetic route includes:

  • Formation of the thiadiazole ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Acetylation : The thiadiazole is then reacted with acetic anhydride to introduce the acetamide functionality.
  • Final coupling : The phenoxy group is introduced through nucleophilic substitution.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide demonstrate cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Commonly used cell lines include A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis, as evidenced by increased caspase activity and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE).

  • Enzyme Assays : In vitro assays demonstrated that several synthesized derivatives exhibited better inhibitory activities compared to standard drugs like acetazolamide for hCA I and hCA II .
  • Structure-Activity Relationships : The presence of bulky lipophilic groups in the structure is crucial for enhancing enzyme binding affinity and selectivity .

Case Studies

Several studies have explored the biological activity of compounds related to 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide:

  • Cytotoxicity Assessment :
    • A study evaluated a series of thiadiazole derivatives against multiple human cancer cell lines using the MTT assay. Compounds with methoxy groups showed enhanced cytotoxicity compared to their non-methoxylated counterparts .
  • Enzyme Inhibition Studies :
    • Another research focused on synthesizing new N-(1,3,4-thiadiazole-2-yl)acetamides and assessing their inhibitory effects on hCA I and hCA II. Results indicated that these compounds could serve as potent inhibitors with lower IC50 values than traditional inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies highlight key modifications that enhance biological activity:

  • Substituents on the Thiadiazole Ring : Electron-withdrawing groups at specific positions significantly increase anticancer potency.
  • Phenoxy Group Variations : Different substitutions on the phenoxy ring can modulate lipophilicity and binding interactions with target enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.